Cas no 1016-09-7 (1,1'-(Methoxymethylene)bisbenzene)

1,1'-(Methoxymethylene)bisbenzene structure
1016-09-7 structure
Product Name:1,1'-(Methoxymethylene)bisbenzene
Numero CAS:1016-09-7
MF:C14H14O
MW:198.260364055634
CID:233668
PubChem ID:219159
Update Time:2025-04-19

1,1'-(Methoxymethylene)bisbenzene Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzene,1,1'-(methoxymethylene)bis-
    • [methoxy(phenyl)methyl]benzene
    • Diphenyl(methoxy)methane
    • (methoxymethylene)dibenzene
    • 1,1-diphenylmethoxymethane
    • AC1L565V
    • AC1Q55VJ
    • benzhydrol methyl ether
    • CTK4A0012
    • DIPHENYLMETHYL METHYL ETHER
    • diphenylmethyl(methyl)ether
    • Ether, methyl diphenylmethyl
    • methyl diphenycarbinyl ether
    • NSC75
    • SureCN461448
    • Methoxydiphenylmethane
    • Methyl benzhydryl ether
    • (Diphenylmethyl) methyl ether
    • Methyl (diphenylmethyl) ether
    • 1,1'-(Methoxymethylene)bisbenzene
    • (methoxy-phenylmethyl)benzene
    • IBNWKIKUJJNBKG-UHFFFAOYSA-N
    • [Methoxy(phenyl)methyl]benzene #
    • Benzene, 1,1'-(methoxymethylene)bis-
    • NSC 75
    • AKOS024324655
    • UNII-B7J6LM596Y
    • DTXSID90906385
    • SCHEMBL461447
    • 1,1'-(Methoxymethylene)bis[benzene]
    • NSC-75
    • 1,1'-(Methoxymethylene)dibenzene
    • B7J6LM596Y
    • benzhydryl methyl ether
    • SCHEMBL461448
    • 1,1'-(METHOXYMETHYLENE)BIS(BENZENE)
    • 1016-09-7
    • SCHEMBL13389484
    • Inchi: 1S/C14H14O/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3
    • Chiave InChI: IBNWKIKUJJNBKG-UHFFFAOYSA-N
    • Sorrisi: O(C)C(C1C=CC=CC=1)C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 198.10452
  • Massa monoisotopica: 198.104465066g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 148
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.2
  • Superficie polare topologica: 9.2Ų

Proprietà sperimentali

  • PSA: 9.23
  • LogP: 3.42240

1,1'-(Methoxymethylene)bisbenzene Prezzodi più >>

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